4-(DiMethylaMino)pyridine N-Oxide Hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

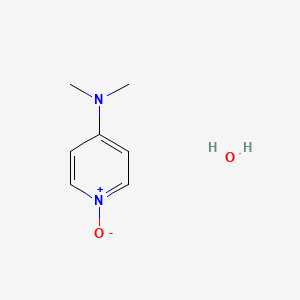

4-(DiMethylaMino)pyridine N-Oxide Hydrate is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine and is known for its versatile applications in organic synthesis and catalysis. The compound is often used as a nucleophilic catalyst in various chemical reactions due to its basicity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(DiMethylaMino)pyridine N-Oxide Hydrate typically involves the oxidation of 4-(DiMethylaMino)pyridine. One common method is the reaction of 4-(DiMethylaMino)pyridine with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired N-oxide hydrate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques .

Análisis De Reacciones Químicas

Catalytic Activity in Macrolactamization and Acylation

DMAPO·H₂O serves as an efficient catalyst for macrolactamization, particularly in peptide synthesis. In the synthesis of a depsipeptidic analogue of FE399, DMAPO·H₂O (2.6–6.0 equiv) combined with 2-methyl-6-nitrobenzoic anhydride (MNBA) achieved 69% yield of a 16-membered macrolactam under optimized conditions . Key parameters include:

| Reaction Parameter | Optimal Value | Yield (%) |

|---|---|---|

| DMAPO Loading (equiv) | 2.6 | 62 |

| Temperature (°C) | 40 | 69 |

| Reaction Time (h) | 1 | 69 |

The reaction proceeds via activation of the carboxylic acid by MNBA, followed by nucleophilic attack of the amine facilitated by DMAPO·H₂O . Excess DMAPO can lead to side reactions, such as aminolysis of ester groups .

Reduction to 4-Dimethylaminopyridine (DMAP)

DMAPO·H₂O undergoes chemoselective reduction to DMAP using a heterogeneous Mo@C catalyst and benzyl alcohol as a reductant . The reaction is highly efficient under mild conditions (120°C, 3 h) with >99% conversion and zero-order dependence on DMAPO concentration :

| Reductant | Catalyst Loading (mol% Mo) | Conversion (%) |

|---|---|---|

| Benzyl alcohol | 2 | >99 |

| H₂ (50 psi) | 2 | 0 |

The mechanism involves alcohol dehydrogenation to generate active Mo species, which mediate oxygen abstraction from the N-oxide .

Oxidation Reactions

DMAPO·H₂O participates in oxidation processes, notably in aerobic oxidations. For example, in the DMAP-catalyzed oxidation of aryl α-halo esters to α-keto esters, DMAPO·H₂O acts as an intermediate oxidant via a proposed [3+2] cycloaddition with O₂ :

DMAPO+O2→Oxidized Intermediate→α-Keto Ester+DMAP

This pathway enhances reaction rates compared to non-oxidized DMAP analogs .

Antimicrobial Activity and Radical Formation

DMAPO·H₂O exhibits antimicrobial properties attributed to radical generation in biological systems. Electron paramagnetic resonance (EPR) studies confirm the formation of reactive oxygen species (ROS) in the presence of DMAPO·H₂O, which disrupt bacterial membranes . The protonated N-oxide facilitates membrane interaction under acidic conditions .

Comparison with Related N-Oxides

DMAPO·H₂O demonstrates superior catalytic activity compared to structurally similar N-oxides:

| Compound | Key Feature | Reactivity in Acylation |

|---|---|---|

| DMAPO·H₂O | N-Oxide enhances electrophilicity | High (69% yield) |

| Pyridine N-Oxide | No dimethylamino group | Moderate (20–40% yield) |

| 4-Methoxypyridine N-Oxide | Electron-donating methoxy group | Low (<15% yield) |

The dimethylamino group in DMAPO·H₂O stabilizes transition states through resonance, while the N-oxide increases electrophilicity .

Aplicaciones Científicas De Investigación

Catalytic Applications

1. Macrolactamization:

DMAPO has been effectively utilized in macrolactamization processes. A study demonstrated that the combination of DMAPO with 2-methyl-6-nitrobenzoic anhydride (MNBA) significantly enhanced the reaction efficiency compared to traditional coupling reagents. This method allowed for the synthesis of depsipeptidic analogues with potential anticancer properties, showcasing DMAPO's role in facilitating complex organic transformations .

2. Oxidative Coupling Reactions:

In the context of oxidative coupling, DMAPO acts as a ligand in copper complexes to promote the oxidative coupling of phenols. Research indicated that using DMAPO in copper-catalyzed reactions improved dioxygen consumption rates and favored carbon-oxygen coupling, demonstrating its utility in synthetic organic chemistry .

3. Metal-Free Aerobic Oxidation:

DMAPO has also been employed in metal-free aerobic oxidation reactions, where it catalyzes the transformation of aryl α-halo esters to aryl α-keto esters under mild conditions with yields up to 95%. This application highlights its effectiveness as a catalyst in environmentally friendly synthetic methods .

Medicinal Chemistry

1. Anticancer Agents:

Recent investigations into the synthesis of compounds related to natural products have identified DMAPO as a crucial component in creating potential anticancer agents. The efficient formation of lactams and amides through DMAPO-mediated reactions has opened pathways for developing new therapeutic agents .

2. Synthesis of Bioactive Compounds:

DMAPO's role extends to the synthesis of various bioactive molecules, including peptides and other nitrogen-containing heterocycles. Its ability to facilitate reactions under mild conditions makes it an attractive choice for pharmaceutical applications .

Case Study 1: Synthesis of FE399 Analogue

A depsipeptidic analogue of FE399 was synthesized using MNBA and DMAPO, resulting in a novel compound with significant anticancer activity. The study detailed the reaction conditions and mechanisms involved, emphasizing DMAPO's catalytic role .

Case Study 2: Copper Complex Catalysis

The use of DMAPO in copper complexes for phenol oxidation showcased its effectiveness in enhancing reaction rates and specificity for desired products. The study provided detailed kinetic data supporting the catalytic efficiency of DMAPO-ligated copper complexes .

Mecanismo De Acción

The mechanism of action of 4-(DiMethylaMino)pyridine N-Oxide Hydrate involves its role as a nucleophilic catalyst. The N-oxide group enhances the nucleophilicity of the pyridine ring, allowing it to participate in various chemical reactions. The compound can activate electrophiles and facilitate the formation of reaction intermediates, leading to the desired products .

Molecular Targets and Pathways: The primary molecular target of this compound is the electrophilic center in the reacting molecule. The compound interacts with the electrophile, forming a transient intermediate that undergoes further transformation to yield the final product .

Comparación Con Compuestos Similares

4-(DiMethylaMino)pyridine: The parent compound, which lacks the N-oxide group.

Pyridine N-Oxide: A simpler N-oxide derivative of pyridine.

N,N-Dimethyl-4-aminopyridine: Another derivative with similar nucleophilic properties.

Uniqueness: 4-(DiMethylaMino)pyridine N-Oxide Hydrate is unique due to the presence of both the N-oxide and dimethylamino groups, which enhance its nucleophilicity and stability. This makes it a more effective catalyst in certain reactions compared to its analogs .

Actividad Biológica

4-(Dimethylamino)pyridine N-oxide hydrate (DMAPO) is a derivative of pyridine known for its significant biological activity, particularly in antimicrobial and anticancer applications. This compound has gained attention due to its role as a catalyst in various chemical reactions and its potential therapeutic properties.

- Chemical Formula : C7H10N2O

- Molecular Weight : 138.17 g/mol

- Structure : DMAPO features a dimethylamino group and an N-oxide, contributing to its reactivity and biological properties.

Biological Activity Overview

DMAPO exhibits diverse biological activities, including:

- Antimicrobial Activity : Effective against a range of bacteria and fungi.

- Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation.

- Catalytic Functions : Acts as a catalyst in phosphorylation reactions, enhancing the synthesis of biologically active compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of DMAPO against various pathogens. The minimal inhibitory concentrations (MICs) for DMAPO were reported as follows:

| Pathogen | MIC (μM) |

|---|---|

| Staphylococcus aureus | 18–31 |

| Escherichia coli | 20–25 |

| Candida albicans | 12–18 |

These results indicate that DMAPO possesses strong antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

DMAPO has shown promise in anticancer research. A depsipeptide analogue synthesized using DMAPO exhibited significant anticancer activity both in vitro and in vivo. The compound's mechanism involves the inhibition of cancer cell proliferation, potentially through apoptosis induction .

Case Study: FE399 Analogue

A specific study investigated the synthesis of a depsipeptidic analogue of FE399 using DMAPO as a catalyst. This compound demonstrated:

- Inhibition of cancer cell growth : Effective against various cancer cell lines.

- Mechanism of action : Induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression .

Catalytic Applications

DMAPO is not only biologically active but also serves as an efficient catalyst in chemical reactions. Its use in phosphorylating amino acid derivatives has been documented, showcasing its ability to facilitate reactions that are crucial for synthesizing biologically relevant compounds .

Propiedades

IUPAC Name |

N,N-dimethyl-1-oxidopyridin-1-ium-4-amine;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.H2O/c1-8(2)7-3-5-9(10)6-4-7;/h3-6H,1-2H3;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSRYFUIVQUFNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)[O-].O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.